molecular formula C23H18N4O3S B2978711 (Z)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 894999-84-9

(Z)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide

Cat. No.: B2978711
CAS No.: 894999-84-9
M. Wt: 430.48
InChI Key: LDZDXHNXZFBJRT-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a synthetic acrylamide derivative featuring a benzothiazole core substituted with a methyl group at the 4-position. The compound’s structure includes a (Z)-configured acrylamide linker, a 4-nitrophenyl group (electron-withdrawing), and a pyridin-3-ylmethyl substituent. This structural framework is common in medicinal chemistry, particularly in anticancer agents, due to the benzothiazole moiety’s ability to interact with biological targets such as kinases or DNA .

Properties

IUPAC Name

(Z)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-16-4-2-6-20-22(16)25-23(31-20)26(15-18-5-3-13-24-14-18)21(28)12-9-17-7-10-19(11-8-17)27(29)30/h2-14H,15H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZDXHNXZFBJRT-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide, with the CAS number 894999-84-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C23H18N4O3S
  • Molecular Weight : 430.5 g/mol
  • Structure : The compound features a complex structure with multiple aromatic rings and functional groups that contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through the inhibition of tubulin polymerization. This action disrupts the dynamic equilibrium of microtubules, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives, including this compound:

  • In vitro Studies :
    • The compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. For instance, it demonstrated efficacy comparable to FDA-approved antitubulin drugs by binding to the colchicine-binding site on tubulin and inhibiting polymerization .
  • In vivo Studies :
    • In animal models, treatments with related thiazole compounds resulted in tumor growth inhibition in xenograft models of human prostate and melanoma cancers. Treatment regimens indicated that doses around 15 mg/kg were effective without showing significant neurotoxicity .

Other Biological Activities

Beyond anticancer properties, preliminary studies suggest other potential activities:

  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, although specific data on this compound is limited.
  • Anti-inflammatory Effects : Thiazole derivatives are being investigated for their anti-inflammatory properties, with some studies indicating a reduction in inflammatory markers in vitro.

Case Studies and Research Findings

StudyFindingsReference
In vitro cytotoxicity studyEffective against multiple cancer cell lines; induces apoptosis
In vivo efficacy studySignificant tumor growth inhibition in xenograft models
Mechanistic studyInhibits tubulin polymerization leading to cell cycle arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acrylamide and benzothiazole derivatives, emphasizing substituent effects, synthetic routes, and inferred pharmacological implications.

Substituent Variations on the Benzothiazole Ring

The position and nature of substituents on the benzothiazole ring significantly influence physicochemical and biological properties:

Compound Name Benzothiazole Substituent Molecular Formula Molecular Weight Key Structural Features
Target Compound 4-methyl C23H18N4O3S 430.5 (Z)-acrylamide, 4-nitrophenyl, pyridin-3-ylmethyl
(Z)-N-(6-methylbenzo[d]thiazol-2-yl)-...* 6-methyl C23H18N4O3S 430.5 Similar structure with 6-methyl substitution
(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-...* 6-methoxy C23H18N4O4S 446.5 Methoxy group (electron-donating)

Key Observations :

  • Positional Effects: The 4-methyl substituent (target compound) vs. 6-methyl () alters steric and electronic profiles.
  • Electron-Donating vs. Withdrawing Groups : The 6-methoxy analog () introduces an electron-donating group, increasing solubility but possibly reducing electrophilicity compared to the nitro group in the target compound .
Comparison with Non-Benzothiazole Acrylamide Derivatives

Compounds like (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012, ) lack the benzothiazole core but retain the (Z)-acrylamide and nitroaryl motifs. These derivatives exhibit distinct pharmacokinetic profiles due to the absence of the heterocyclic benzothiazole, which is critical for target engagement in many kinase inhibitors .

Pharmacological Implications

Although direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • Cytotoxicity : Benzothiazole derivatives in show moderate to high cytotoxicity against cancer cell lines, attributed to DNA binding or kinase inhibition .
  • Nitro Group Role : The 4-nitrophenyl group may act as a prodrug moiety, undergoing enzymatic reduction in hypoxic tumor environments to generate reactive intermediates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide, and how can reaction conditions be standardized?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation, amidation, and cyclization. For acrylamide derivatives, a common approach is coupling activated esters (e.g., acyl chlorides) with amines under basic conditions. For example, describes using ethanol as a solvent with reflux conditions for similar acrylamide derivatives, achieving yields >70% after recrystallization. Key steps include:

  • Substituted benzothiazole synthesis via cyclization of thioamides.
  • Acrylamide formation using 4-nitrocinnamic acid derivatives and coupling agents like EDC/HOBt.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., pyridin-3-ylmethyl vs. pyridin-4-ylmethyl) via coupling constants and NOE effects. highlights the importance of anti-periplanar amide conformations (torsion angle ~177°) observed in crystallography .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • XRD : Resolve Z/E isomerism in the acrylamide moiety (critical for bioactivity). reports dihedral angles between aromatic rings (e.g., 59.3° between 4-nitrophenyl and benzothiazole) to confirm spatial arrangement .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets (e.g., EGFR or VEGFR)?

  • Methodology : Combine molecular docking (AutoDock Vina, Glide) with MD simulations (AMBER, GROMACS):

  • Docking : Use the nitro group as a hydrogen bond acceptor and benzothiazole as a hydrophobic anchor. ’s docking analysis of similar triazole-thiazole hybrids shows binding scores < −8.0 kcal/mol for kinase pockets .
  • MD Simulations : Assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns). ’s DFT studies on nitroaryl derivatives highlight frontier orbital interactions (HOMO-LUMO gap ~4.5 eV) influencing binding .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetic properties?

  • Methodology : Modify substituents systematically and evaluate:

  • Lipophilicity (logP) : Replace 4-nitrophenyl with fluorinated aryl groups ( shows trifluoromethyl improves metabolic stability by reducing CYP450 oxidation) .
  • Solubility : Introduce polar groups (e.g., piperazinylmethyl) to the pyridine ring. demonstrates that N-methylpiperazine increases aqueous solubility (logS > −4) without compromising permeability .
  • In vitro assays : Test plasma stability (e.g., 90% remaining after 1 hr in human plasma) and microsomal clearance (e.g., Clint < 15 mL/min/kg) .

Q. What experimental designs resolve contradictions in reported bioactivity data (e.g., IC50 variability across cell lines)?

  • Methodology : Conduct orthogonal assays and control for variables:

  • Dose-response curves : Use 10-point dilution series (1 nM–100 µM) in triplicate.
  • Cell line validation : Compare activity in isogenic pairs (e.g., EGFR wild-type vs. mutant NSCLC lines).
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology. notes that thiophene derivatives show selectivity shifts due to minor structural changes .

Methodological Considerations Table

Parameter Technique/Approach Reference
Synthetic yieldReflux in ethanol, recrystallization
Isomer confirmationXRD dihedral angle analysis
LogP measurementHPLC retention time vs. calibration standards
Binding affinityMolecular docking (Glide SP/XP scoring)
Metabolic stabilityHuman liver microsome incubation + LC-MS/MS

Key Notes

  • All answers emphasize peer-reviewed methodologies (e.g., crystallography in , DFT in ).
  • Advanced questions integrate cross-disciplinary approaches (e.g., computational + experimental SAR).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.